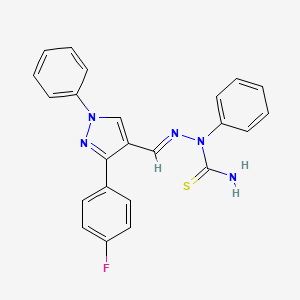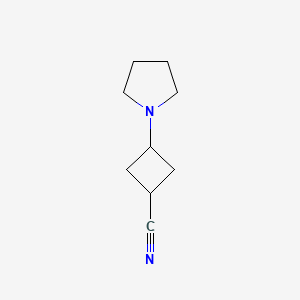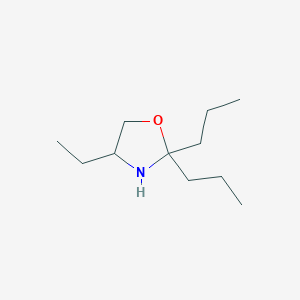
4-Ethyl-2,2-dipropyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,2-dipropyloxazolidine is a heterocyclic organic compound with the molecular formula C11H23NO. It is part of the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dipropyloxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-2,2-dipropyloxazolidine may involve large-scale multicomponent reactions. These reactions are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,2-dipropyloxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 4-Ethyl-2,2-dipropyloxazolidine include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing or reducing agents. Reaction conditions are typically mild, with reactions being carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of 4-Ethyl-2,2-dipropyloxazolidine include oxazolidinones, amino alcohols, and various functionalized oxazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,2-dipropyloxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,2-dipropyloxazolidine involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidine derivatives can inhibit protein synthesis by binding to the ribosome and preventing the formation of the initiation complex . This unique mechanism makes them effective antibacterial agents, particularly against resistant strains of bacteria .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2,2-dipropyloxazolidine can be compared to other oxazolidine derivatives, such as:
2,2-Dimethyloxazolidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
4-Methyl-2,2-dipropyloxazolidine: Another closely related compound with distinct properties and applications.
The uniqueness of 4-Ethyl-2,2-dipropyloxazolidine lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
5140-89-6 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
4-ethyl-2,2-dipropyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2)12-10(6-3)9-13-11/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
SLQQYOPXJCAMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(NC(CO1)CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


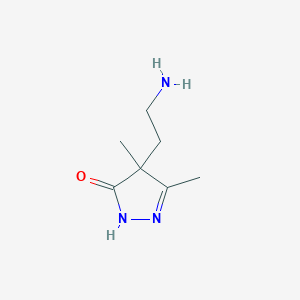
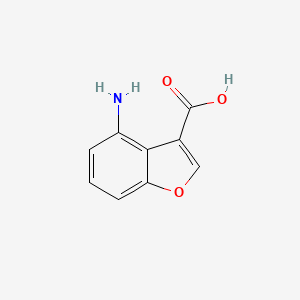

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
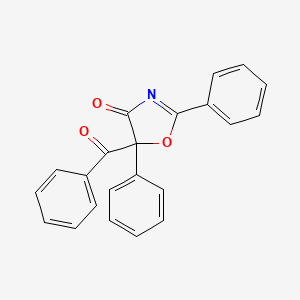
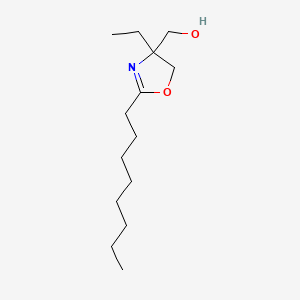
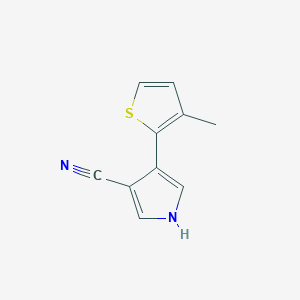
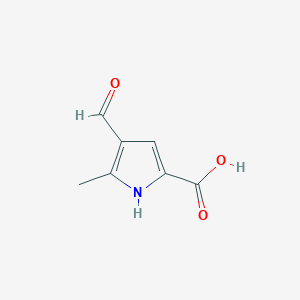
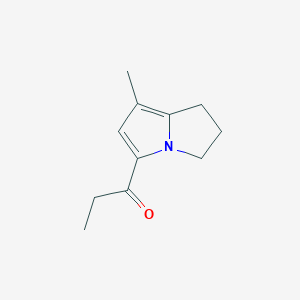

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)

